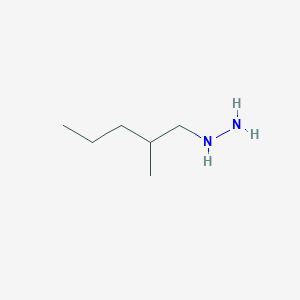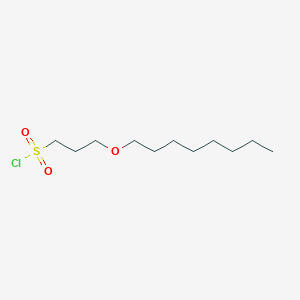
2-(2-Aminoethoxy)ethane-1-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Aminoethoxy)ethane-1-thiol is a chemical compound with the molecular formula C4H11NOS. It is characterized by the presence of both an amino group and a thiol group, making it a versatile compound in various chemical reactions and applications. This compound is often used in the synthesis of more complex molecules and has significant applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Aminoethoxy)ethane-1-thiol typically involves the reaction of 2-chloroethanol with thiourea to form 2-(2-hydroxyethyl)ethane-1-thiol, which is then reacted with ammonia to introduce the amino group. The reaction conditions usually require a controlled temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and can lead to higher yields and purity. The use of catalysts and optimized reaction conditions further enhances the efficiency of the production process.
Types of Reactions:
Oxidation: The thiol group in this compound can undergo oxidation to form disulfides. Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: The compound can be reduced to form the corresponding alcohol. Reducing agents such as lithium aluminum hydride are typically used.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, iodine, and other mild oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products:
Oxidation: Disulfides.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(2-Aminoethoxy)ethane-1-thiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions due to its ability to form disulfide bonds.
Industry: The compound is used in the production of polymers and other materials that require specific functional groups for their properties.
Mecanismo De Acción
The mechanism of action of 2-(2-Aminoethoxy)ethane-1-thiol involves its ability to interact with various molecular targets through its amino and thiol groups. The thiol group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. The amino group can participate in hydrogen bonding and electrostatic interactions, further influencing molecular interactions and pathways.
Comparación Con Compuestos Similares
2-(2-Aminoethoxy)ethanol: This compound lacks the thiol group but has similar applications in chemical synthesis and research.
2-(2-Methoxyethoxy)ethanethiol: This compound has a methoxy group instead of an amino group, leading to different reactivity and applications.
1,2-Bis(2-aminoethoxy)ethane: This compound has two aminoethoxy groups, making it useful in the synthesis of more complex molecules.
Uniqueness: 2-(2-Aminoethoxy)ethane-1-thiol is unique due to the presence of both an amino group and a thiol group, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C4H11NOS |
|---|---|
Peso molecular |
121.20 g/mol |
Nombre IUPAC |
2-(2-aminoethoxy)ethanethiol |
InChI |
InChI=1S/C4H11NOS/c5-1-2-6-3-4-7/h7H,1-5H2 |
Clave InChI |
MYKZNEYPPAZAKR-UHFFFAOYSA-N |
SMILES canónico |
C(COCCS)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


methoxy]carbonyl})amino}propanoic acid](/img/structure/B13616904.png)


![5'-Bromo-2'-fluoro-4-methyl-[1,1'-biphenyl]-3-amine](/img/no-structure.png)

![1-[2-(Methylsulfonyl)phenyl]ethanamine](/img/structure/B13616938.png)



![O-[3-(1-pyrrolidinyl)propyl]Hydroxylamine](/img/structure/B13616977.png)
![2-(Pyrrolidin-3-ylmethyl)benzo[d]thiazole](/img/structure/B13616980.png)

